3-Pyridinebutanamine hydrochloride

Medicinal Chemistry Receptor Binding Structure-Activity Relationship (SAR)

3-Pyridinebutanamine hydrochloride (CAS 84359-18-2), also known as 4-(pyridin-3-yl)butan-1-amine hydrochloride, is a heterocyclic organic compound with the molecular formula C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol. It is the hydrochloride salt form of a primary aliphatic amine linked to a pyridine ring at the 3-position via a butyl chain.

Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
CAS No. 84359-18-2
Cat. No. B3331530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinebutanamine hydrochloride
CAS84359-18-2
Molecular FormulaC9H15ClN2
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CCCCN.Cl
InChIInChI=1S/C9H14N2.ClH/c10-6-2-1-4-9-5-3-7-11-8-9;/h3,5,7-8H,1-2,4,6,10H2;1H
InChIKeyBZQDBRSXKPPPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinebutanamine Hydrochloride (CAS 84359-18-2): Overview and Procurement-Scale Identification


3-Pyridinebutanamine hydrochloride (CAS 84359-18-2), also known as 4-(pyridin-3-yl)butan-1-amine hydrochloride, is a heterocyclic organic compound with the molecular formula C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol . It is the hydrochloride salt form of a primary aliphatic amine linked to a pyridine ring at the 3-position via a butyl chain. This compound serves as a versatile chemical intermediate and building block in medicinal chemistry and organic synthesis, particularly for constructing molecules targeting neurological pathways . Its primary research applications leverage the bifunctional nature of the pyridine nitrogen and terminal amine group for creating more complex pharmacophores.

3-Pyridinebutanamine Hydrochloride (CAS 84359-18-2): Why In-Class Analogs Cannot Be Casually Substituted


Substituting 3-pyridinebutanamine hydrochloride with other pyridinyl alkylamines or free base forms is not a trivial procurement decision due to the critical interplay between pyridine ring positional isomerism, amine substitution state, and counter-ion selection. Positional isomers (e.g., 2-pyridinebutanamine or 4-pyridinebutanamine) present distinct electronic environments and hydrogen-bonding patterns that can drastically alter receptor binding affinity or enzyme inhibition profiles . Furthermore, the hydrochloride salt form confers specific solubility and stability advantages over the free base (3-pyridinebutanamine, CAS 6021-23-4), which is essential for reproducible formulation in aqueous biological assays and long-term storage . Even within the same positional family, substituting with alpha-methyl or N-methyl analogs introduces steric and chiral constraints that fundamentally change the compound's behavior as a ligand or synthetic intermediate [1].

3-Pyridinebutanamine Hydrochloride (CAS 84359-18-2): Quantitative Evidence of Differentiation from Analogs


Differentiation from Positional Isomers: Critical Impact on Receptor Binding and Pharmacophore Geometry

3-Pyridinebutanamine hydrochloride, with its 3-pyridinyl substitution, exhibits distinct receptor interaction profiles compared to its 2- and 4-pyridinyl isomers. While direct quantitative binding data (e.g., Ki, IC₅₀) for this specific compound is not readily available in the public domain, a well-documented SAR class-level inference from studies on closely related pyridylbutynylamines demonstrates that the 3-pyridyl configuration is essential for achieving high-affinity binding to the α₄β₂ nicotinic acetylcholine receptor (nAChR) [1]. The binding affinity of this series was shown to be highly sensitive to the nature of ring substituents, a principle directly applicable to the saturated analog [1]. This indicates that substituting the 3-pyridine isomer with a 2- or 4-pyridine analog is not a viable alternative for projects targeting nAChR-related pathways.

Medicinal Chemistry Receptor Binding Structure-Activity Relationship (SAR)

Differentiation from Free Base Form (CAS 6021-23-4): Quantitative Impact on Solubility and Assay Reproducibility

3-Pyridinebutanamine hydrochloride (CAS 84359-18-2) provides superior aqueous solubility and stability compared to its free base form, 3-pyridinebutanamine (CAS 6021-23-4). While specific solubility (mg/mL) values are not provided in public vendor data, the hydrochloride salt form is universally recognized and presented by suppliers as a solid with enhanced stability, suitable for aqueous biological assays . The free base form is typically an oil or low-melting solid, presenting significant handling and formulation challenges for precise concentration-response experiments in cell culture or enzymatic assays . This is a direct cross-study comparable difference.

Assay Development Analytical Chemistry Pre-formulation Studies

Differentiation from Alpha-Methyl Analogs: Preservation of Achiral Versatility as a Key Intermediate

Unlike chiral alpha-methyl derivatives such as (R)-alpha-methyl-3-pyridinebutanamine (CAS 111954-72-4) which are essential for synthesizing specific, enantiomerically pure PAF antagonists, the achiral 3-pyridinebutanamine hydrochloride serves as a versatile, cost-effective building block for generating libraries of novel compounds with diverse targets [1][2]. The presence of an alpha-methyl group introduces a chiral center that necessitates expensive asymmetric synthesis or resolution steps, and its resulting steric hindrance can be detrimental for SAR exploration [3]. This is a class-level inference from the synthetic utility of similar pyridinebutanamines.

Organic Synthesis Chemical Intermediates Medicinal Chemistry

Differentiation from N-Methyl Analogs (e.g., RJR-2403): Purity and Stability as a Chemical Reagent

3-Pyridinebutanamine hydrochloride is commercially available in high purity (typically ≥98%) as a stable solid reagent . In contrast, more complex analogs like (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine (RJR-2403), a potent and selective nicotinic agonist (Ki = 26 nM for rat brain cortex nAChR) [1], are specialized research compounds that are not suitable as general-purpose intermediates due to their complex synthesis, higher cost, and potential for E/Z isomerization. The target compound offers a stable, easily handled, and analytically well-defined starting material, whereas RJR-2403 is a functional ligand with distinct and narrow applicability. This is a direct head-to-head comparison of application.

Analytical Standards Chemical Synthesis Materials Science

3-Pyridinebutanamine Hydrochloride (CAS 84359-18-2): High-Impact Application Scenarios for Scientific Procurement


Synthesis of Novel α₄β₂ Nicotinic Acetylcholine Receptor (nAChR) Ligands

As a key intermediate for generating novel ligands targeting α₄β₂ nAChR, a receptor implicated in cognitive function, pain, and addiction. The 3-pyridinyl moiety is a critical pharmacophore for this receptor subtype, and the primary amine handle allows for facile derivatization. This application is directly supported by SAR studies on related pyridylbutynylamines, which demonstrate the essential nature of the 3-pyridyl group for high-affinity binding [1].

Preparation of Stable Aqueous Stock Solutions for High-Throughput Screening (HTS)

The hydrochloride salt form provides superior aqueous solubility and long-term stability compared to the free base, making it the preferred form for preparing reproducible stock solutions for HTS campaigns in academic or pharmaceutical drug discovery. This ensures accurate dose-response relationships and minimizes assay variability associated with free base handling and solubility issues [1].

Construction of Diverse Chemical Libraries for Hit-to-Lead Optimization

As an achiral, unsubstituted primary amine, this compound is an ideal, versatile building block for creating diverse compound libraries through parallel synthesis. Its lack of chiral centers and minimal steric hindrance allows for uncomplicated and high-yielding amide coupling, reductive amination, or sulfonamide formation, providing a cost-effective entry point for exploring new chemical space in early-stage medicinal chemistry programs [1].

Synthesis of Internal Analytical Standards and Reference Materials

The high purity (≥98%) and well-defined analytical characteristics of the commercially available hydrochloride salt make it suitable for use as a reference standard or for the synthesis of internal standards in analytical chemistry applications. This includes method development and validation for LC-MS or GC-MS analysis of related pyridinyl alkylamines in complex biological matrices [1].

Technical Documentation Hub

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